molecular formula C30H28F2N4O8 B1165157 7-[2-[(3-Carboxy-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-quinolyl)amino]ethylamino]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-quinoline-3-carboxylic acid CAS No. 1497338-53-0

7-[2-[(3-Carboxy-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-quinolyl)amino]ethylamino]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-quinoline-3-carboxylic acid

Cat. No.: B1165157
CAS No.: 1497338-53-0
M. Wt: 610.6 g/mol
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Biochemical Analysis

Biochemical Properties

Gatifloxacin Dimer 4 plays a significant role in biochemical reactions, primarily through its interaction with bacterial enzymes. It inhibits the bacterial enzymes DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication, transcription, repair, and recombination . By inhibiting these enzymes, Gatifloxacin Dimer 4 prevents bacterial cell division and leads to cell death. The compound interacts with various biomolecules, including proteins and enzymes, to exert its antibacterial effects. The nature of these interactions involves the formation of stable complexes with the target enzymes, thereby inhibiting their activity.

Cellular Effects

Gatifloxacin Dimer 4 has profound effects on various types of cells and cellular processes. In bacterial cells, it disrupts DNA replication and transcription, leading to cell death. In mammalian cells, Gatifloxacin Dimer 4 can influence cell signaling pathways, gene expression, and cellular metabolism. It has been observed to cause changes in the expression of genes involved in stress responses and metabolic pathways . Additionally, Gatifloxacin Dimer 4 can affect cellular metabolism by altering the activity of enzymes involved in metabolic processes.

Molecular Mechanism

The molecular mechanism of Gatifloxacin Dimer 4 involves its binding to bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for maintaining the supercoiling of bacterial DNA, which is necessary for DNA replication and transcription. Gatifloxacin Dimer 4 stabilizes the enzyme-DNA complex, preventing the re-ligation of the cleaved DNA strands and leading to the accumulation of double-strand breaks . This ultimately results in bacterial cell death. The compound’s ability to inhibit these enzymes is due to its high affinity for the enzyme-DNA complex, which is facilitated by specific binding interactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Gatifloxacin Dimer 4 have been observed to change over time. The compound exhibits stability under various conditions, but its efficacy can decrease due to degradation over extended periods. Long-term studies have shown that Gatifloxacin Dimer 4 can have lasting effects on cellular function, including persistent inhibition of bacterial growth and alterations in cellular metabolism . The stability and degradation of Gatifloxacin Dimer 4 are influenced by factors such as temperature, pH, and the presence of other chemicals.

Dosage Effects in Animal Models

The effects of Gatifloxacin Dimer 4 vary with different dosages in animal models. At therapeutic doses, the compound effectively inhibits bacterial growth and treats infections. At higher doses, Gatifloxacin Dimer 4 can cause toxic or adverse effects, including gastrointestinal disturbances and central nervous system effects . Threshold effects have been observed, where the efficacy of the compound plateaus beyond a certain dosage, and further increases in dosage do not enhance its antibacterial activity.

Metabolic Pathways

Gatifloxacin Dimer 4 is involved in several metabolic pathways. It undergoes limited biotransformation in the body, with the majority of the compound being excreted unchanged in the urine . The primary metabolic pathway involves the formation of minor metabolites, such as ethylenediamine and methylethylenediamine, which are excreted in small amounts. The compound’s interaction with metabolic enzymes is minimal, and it does not significantly affect metabolic flux or metabolite levels.

Transport and Distribution

Gatifloxacin Dimer 4 is transported and distributed within cells and tissues through various mechanisms. It has a large volume of distribution and low protein binding, allowing it to penetrate tissues effectively . The compound is primarily excreted unchanged in the urine, indicating efficient renal clearance. Gatifloxacin Dimer 4 interacts with transporters and binding proteins to facilitate its distribution within the body. Its localization and accumulation in tissues are influenced by factors such as tissue perfusion and the presence of specific transporters.

Subcellular Localization

The subcellular localization of Gatifloxacin Dimer 4 is crucial for its activity and function. The compound is known to localize in the cytoplasm and nucleus of bacterial cells, where it exerts its antibacterial effects by targeting DNA gyrase and topoisomerase IV . In mammalian cells, Gatifloxacin Dimer 4 can localize to various cellular compartments, including the cytoplasm and mitochondria. The targeting signals and post-translational modifications that direct Gatifloxacin Dimer 4 to specific compartments are essential for its activity and function.

Chemical Reactions Analysis

7-[2-[(3-Carboxy-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-quinolyl)amino]ethylamino]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-quinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, and oxidizing agents. The major products formed from these reactions are typically degradation products and process-related impurities .

Comparison with Similar Compounds

7-[2-[(3-Carboxy-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-quinolyl)amino]ethylamino]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-quinoline-3-carboxylic acid can be compared with other fluoroquinolone dimers and monomers:

This compound is unique due to its dimeric structure, which may offer enhanced antibacterial activity compared to its monomeric counterparts .

Properties

IUPAC Name

7-[2-[(3-carboxy-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinolin-7-yl)amino]ethylamino]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28F2N4O8/c1-43-27-21(19(31)9-15-23(27)35(13-3-4-13)11-17(25(15)37)29(39)40)33-7-8-34-22-20(32)10-16-24(28(22)44-2)36(14-5-6-14)12-18(26(16)38)30(41)42/h9-14,33-34H,3-8H2,1-2H3,(H,39,40)(H,41,42)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAYRMXJSFKUVNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1NCCNC3=C(C=C4C(=C3OC)N(C=C(C4=O)C(=O)O)C5CC5)F)F)C(=O)C(=CN2C6CC6)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28F2N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-[2-[(3-Carboxy-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-quinolyl)amino]ethylamino]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-quinoline-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
7-[2-[(3-Carboxy-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-quinolyl)amino]ethylamino]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-quinoline-3-carboxylic acid
Reactant of Route 3
7-[2-[(3-Carboxy-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-quinolyl)amino]ethylamino]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-quinoline-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
7-[2-[(3-Carboxy-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-quinolyl)amino]ethylamino]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-quinoline-3-carboxylic acid
Reactant of Route 5
7-[2-[(3-Carboxy-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-quinolyl)amino]ethylamino]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-quinoline-3-carboxylic acid
Reactant of Route 6
7-[2-[(3-Carboxy-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-quinolyl)amino]ethylamino]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-quinoline-3-carboxylic acid

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